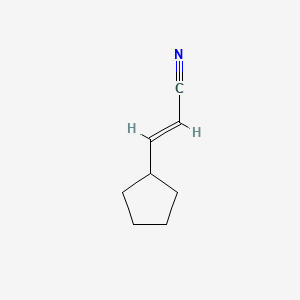

3-Cyclopentylacrylonitrile

Description

The exact mass of the compound this compound is 121.089149355 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopentylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMELXYJYSXXORF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613678 | |

| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236033-37-6, 591769-05-0 | |

| Record name | (2E)-3-Cyclopentyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile (CAS Number: 591769-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentylacrylonitrile, with the CAS number 591769-05-0, is a key chemical intermediate that has garnered significant attention in the pharmaceutical and chemical industries. Its unique molecular structure, featuring a cyclopentyl ring attached to an acrylonitrile (B1666552) moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

This compound is described as both a colorless to pale yellow transparent liquid and a solid, indicating that its melting point is near ambient temperature.[1][2][3] It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 591769-05-0 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to pale yellow transparent liquid or solid | [1][2][3] |

| Density | 1.027 ± 0.06 g/cm³ | [1] |

| Boiling Point | 209.0 ± 9.0 °C at 760 mmHg (Predicted) | [4][5] |

| Flash Point | 79.9 °C | [1] |

| Solubility | Information not available | |

| Melting Point | Information not available |

Spectroscopic Data

The structural confirmation of this compound is supported by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[5]

Synthesis of this compound

A prominent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This reaction involves the condensation of a phosphonate (B1237965) ester carbanion with an aldehyde.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[5]

-

The ice bath is removed, and the reaction mixture is gradually warmed to room temperature and subsequently cooled to 0 °C again.[5]

-

At this temperature, a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise.[5]

-

The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred continuously for 64 hours.[5]

-

Upon completion of the reaction, the mixture is partitioned between diethyl ether and water.[5]

-

The aqueous phase is extracted three times with diethyl ether followed by two extractions with ethyl acetate.[5]

-

The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

-

This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[5]

Synthesis workflow of this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Ruxolitinib, a potent and selective Janus kinase (JAK) inhibitor.[1] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1] The cyclopentyl group of this compound is a key structural feature that is incorporated into the final Ruxolitinib molecule.

The JAK-STAT Signaling Pathway and Ruxolitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling events.

References

- 1. Cas No. 591769-05-0, this compound - Buy Cas No. 591769-05-0, Ruxolitinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. caming.com [caming.com]

- 3. This compound AldrichCPR 591769-05-0 [sigmaaldrich.com]

- 4. arlifesciences.com [arlifesciences.com]

- 5. This compound | 591769-05-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structural Analysis of (E)-3-cyclopentylprop-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-cyclopentylprop-2-enenitrile, a notable α,β-unsaturated nitrile, serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, most significantly the Janus kinase (JAK) inhibitor, Ruxolitinib. This technical guide provides a comprehensive structural analysis of this compound, detailing its spectroscopic properties and a standard synthesis protocol. Furthermore, it elucidates the biological context of its application by examining the JAK-STAT signaling pathway, the target of Ruxolitinib, thereby offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

(E)-3-cyclopentylprop-2-enenitrile is characterized by a cyclopentyl ring attached to a propenenitrile backbone, with the nitrile and cyclopentyl groups in an (E)- or trans-configuration across the carbon-carbon double bond.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| IUPAC Name | (2E)-3-cyclopentylprop-2-enenitrile | [1] |

| CAS Number | 591769-05-0 | [2] |

| SMILES | C1CCC(C1)/C=C/C#N | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 209.0 ± 9.0 °C (Predicted) | |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) |

Spectroscopic Structural Analysis

A thorough structural elucidation of (E)-3-cyclopentylprop-2-enenitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Below are the assigned chemical shifts for a mixture of (E)- and (Z)-3-cyclopentylacrylonitrile in CDCl₃.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-α (trans-olefin) | 5.29 | dd | - |

| H-β (trans-olefin) | 6.69 | dd | - |

| H-γ (trans-product) | 2.52-2.64 | m | - |

| Cyclopentyl Protons | 1.26-1.98 | m | - |

Note: The ¹H NMR data is for a mixture of (E) and (Z) isomers. The values for the (E)-isomer are presented.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C≡N (Nitrile) | 115-125 | Characteristic range for nitrile carbons.[3] |

| C-α (Olefinic) | ~100-110 | Shielded by the nitrile group. |

| C-β (Olefinic) | ~150-160 | Deshielded due to conjugation and attachment to the cyclopentyl group. |

| C-γ (Cyclopentyl) | ~40-45 | Methine carbon of the cyclopentyl ring. |

| Cyclopentyl Carbons | ~25-35 | Methylene carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2210-2260 | Medium |

| C=C Stretch (Alkene) | 1620-1680 | Medium to Weak |

| =C-H Stretch (Alkene) | 3000-3100 | Medium |

| C-H Stretch (Alkane) | 2850-2975 | Strong |

The nitrile group's absorption is a key diagnostic peak. The C=C stretch for the α,β-unsaturated system is also a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (E)-3-cyclopentylprop-2-enenitrile, the molecular ion peak (M⁺) would be expected at m/z = 121.

Predicted Fragmentation Pattern:

-

Loss of H• (M-1): Formation of a stable radical cation.

-

Loss of •CN (M-26): Cleavage of the nitrile group.

-

Loss of C₅H₉• (M-69): Cleavage of the cyclopentyl group.

-

McLafferty Rearrangement: While less common for nitriles without a γ-hydrogen on an extended alkyl chain, smaller fragment ions may arise from rearrangements.[4]

Experimental Protocols

Synthesis of (E)-3-cyclopentylprop-2-enenitrile via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of alkenes. In the case of (E)-3-cyclopentylprop-2-enenitrile, the reaction typically involves the condensation of cyclopentanecarboxaldehyde with a cyanomethylphosphonate.

Materials:

-

Cyclopentanecarboxaldehyde

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added slowly and dropwise.

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature, then cooled back to 0 °C.

-

A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added slowly and dropwise.

-

The ice bath is removed, and the reaction is stirred at room temperature for approximately 64 hours.

-

Upon completion, the reaction mixture is partitioned between diethyl ether and water.

-

The aqueous phase is extracted three times with diethyl ether and twice with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.

This protocol is a general representation and may require optimization for specific laboratory conditions.

Relevance in Drug Development: The JAK-STAT Signaling Pathway

(E)-3-cyclopentylprop-2-enenitrile is a key intermediate in the synthesis of Ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[5] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth.

The JAK-STAT pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[6] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[6] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[7]

Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade and reducing the pathological effects of an overactive JAK-STAT pathway.[8]

Diagram of the JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Conclusion

(E)-3-cyclopentylprop-2-enenitrile is a molecule of significant interest due to its role as a precursor to the clinically important drug, Ruxolitinib. A comprehensive understanding of its structure, through the application of modern spectroscopic techniques, is paramount for its efficient synthesis and quality control. Furthermore, knowledge of its downstream application in targeting the JAK-STAT pathway provides a clear rationale for its importance in the field of drug development. This guide serves as a foundational resource for researchers and scientists working with this compound and in the broader area of kinase inhibitor discovery.

References

- 1. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-cyclopentylprop-2-enenitrile 97% | CAS: 1236033-37-6 | AChemBlock [achemblock.com]

- 3. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 4. GCMS Section 6.17 [people.whitman.edu]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 7. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 8. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclopentylacrylonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopentylacrylonitrile, a crucial chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and its significant role in the development of targeted therapies, particularly as a precursor to the Janus kinase (JAK) inhibitor, Ruxolitinib. Detailed experimental methodologies and visual representations of synthetic and signaling pathways are included to support research and development activities.

Core Compound Data

This compound is an α,β-unsaturated nitrile featuring a cyclopentyl group.[1] This structure, particularly the lipophilic cyclopentyl moiety, is advantageous in designing drugs intended to penetrate cell membranes.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| CAS Number | 591769-05-0 | [3] |

| Appearance | Colorless to pale yellow transparent liquid | [4] |

| Purity | Typically ≥97% | [5] |

| Boiling Point (Predicted) | 209.0±9.0 °C | [6] |

| Density (Predicted) | 1.027±0.06 g/cm³ | [6] |

| InChI Key | VMELXYJYSXXORF-ZZXKWVIFSA-N | |

| Canonical SMILES | C1CCC(C1)C=CC#N | [1] |

Role in Drug Development

This compound is a vital building block in the synthesis of various organic compounds for the pharmaceutical and agrochemical industries.[1][2] Its most prominent application is as a key intermediate in the production of Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][3] Ruxolitinib is an FDA-approved medication for the treatment of myelofibrosis and polycythemia vera.[4] The cyclopentyl group within the this compound structure is critical for the high selectivity and efficacy of Ruxolitinib in targeting JAK1 and JAK2 kinases.[4]

The synthesis of Ruxolitinib involves the reaction of this compound with a protected pyrazole (B372694) derivative, leading to the formation of the core structure of the drug.[7] This highlights the compound's significance in the supply chain for this important therapeutic agent.

Experimental Protocol: Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde to form an alkene.[3] The following protocol is a representative example of this synthesis.

Materials:

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate, anhydrous

Procedure:

-

A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in anhydrous THF (300 mL) is added dropwise to a stirred solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C under an inert atmosphere.[8]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[8]

-

The mixture is then re-cooled to 0 °C, and a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in anhydrous THF (60 mL) is added dropwise.[8]

-

The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[8]

-

Upon completion, the reaction mixture is partitioned between diethyl ether and water.[8]

-

The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[8]

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]

-

This procedure typically yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent steps without further purification.[6][8] The yield is reported to be around 89%.[8]

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involving this compound, the following diagrams illustrate the synthetic workflow and the biological pathway targeted by its derivative, Ruxolitinib.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

References

- 1. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. caming.com [caming.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 591769-05-0 [chemicalbook.com]

- 7. Cas No. 591769-05-0, this compound - Buy Cas No. 591769-05-0, Ruxolitinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Cyclopentylacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Data Source |

| 6.69 | dd | - | trans-olefinic proton | Experimental[1] |

| 6.37 | t | - | cis-olefinic proton | Experimental[1] |

| 5.29 | dd | - | trans-olefinic proton | Experimental[1] |

| 5.20 | d | - | cis-olefinic proton | Experimental[1] |

| 3.07-2.95 | m | - | methine proton (cis-isomer) | Experimental[1] |

| 2.64-2.52 | m | - | methine proton (trans-isomer) | Experimental[1] |

| 1.98-1.26 | m | - | cyclopentyl protons | Experimental[1] |

| 6.85 | dd | 8.1, 16.3 | olefinic proton | Predicted (in DMSO)[2] |

| 6.66-6.51 | m | - | olefinic proton | Predicted (in DMSO)[2] |

| 5.67 | dd | 1.2, 16.3 | olefinic proton | Predicted (in DMSO)[2] |

| 5.56 | dd | 0.6, 10.8 | olefinic proton | Predicted (in DMSO)[2] |

| 2.86 | dq | 8.1, 16.5 | methine proton | Predicted (in DMSO)[2] |

| 2.60 | dt | 8.3, 16.7 | methine proton | Predicted (in DMSO)[2] |

| 1.79 | m | - | cyclopentyl protons | Predicted (in DMSO)[2] |

| 1.70-1.50 | m | - | cyclopentyl protons | Predicted (in DMSO)[2] |

| 1.42-1.29 | m | - | cyclopentyl protons | Predicted (in DMSO)[2] |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=C (vinylic) |

| ~118 | C≡N (nitrile) |

| ~95 | C=C (vinylic) |

| ~45 | CH (methine) |

| ~33 | CH2 (cyclopentyl) |

| ~26 | CH2 (cyclopentyl) |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| ~3050 | =C-H | Stretching |

| 2960-2870 | C-H (cyclopentyl) | Stretching |

| ~2225 | C≡N | Stretching |

| ~1640 | C=C | Stretching |

Note: Predicted values are based on characteristic absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Data Source |

| 121.0891 | [M]+ (Monoisotopic Mass) | Calculated[3] |

| 120 | [M-H]+ | Predicted |

| 94 | [M-HCN]+ | Predicted |

| 78 | [M-C3H5]+ (loss of allyl radical) | Predicted |

| 67 | [C5H7]+ (cyclopentenyl cation) | Predicted |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Horner-Wadsworth-Emmons reaction.[1]

Materials:

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0°C.[1]

-

The reaction mixture is warmed to room temperature and then cooled back to 0°C.[1]

-

A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise.[1]

-

The reaction is allowed to warm to ambient temperature and stirred for 64 hours.[1]

-

The reaction mixture is partitioned between diethyl ether and water. The aqueous phase is extracted three times with diethyl ether and twice with ethyl acetate.[1]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a mixture of (2E)- and (2Z)-isomers.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the liquid this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[4][5][6] The solution is transferred to a 5 mm NMR tube.[5][6] 1H and 13C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7][8][9] The plates are mounted in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm-1.[7] A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[10][11][12] The liquid sample is diluted in a volatile solvent like dichloromethane (B109758) or methanol (B129727) and injected into the GC.[10][12] The GC column separates the components of the sample before they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for ionizing the sample molecules.[13][14] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. This compound | 591769-05-0 [chemicalbook.com]

- 2. This compound, CAS No. 591769-05-0 - iChemical [ichemical.com]

- 3. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. memphis.edu [memphis.edu]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-Cyclopentylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals, including the JAK inhibitor Ruxolitinib.[1][2][3][4] The molecule's reactivity is characterized by the interplay between the electrophilic nitrile carbon and the conjugated α,β-unsaturated system.[5][6] This document details common transformations, reaction mechanisms, quantitative data, and experimental protocols relevant to synthetic and medicinal chemistry.

Core Reactivity of the Nitrile Moiety

The nitrile group (C≡N) in this compound is a versatile functional group. The carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen and the potential for a resonance structure that places a positive charge on the carbon.[7] This allows it to react with a wide range of nucleophiles. Furthermore, its conjugation with the adjacent carbon-carbon double bond influences its reactivity, allowing for both direct nucleophilic attack at the nitrile carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition).[5][6]

Below is a diagram illustrating the primary reaction pathways involving the nitrile group of this compound.

Caption: Key transformations of the nitrile group in this compound.

Key Chemical Transformations

The nitrile group of this compound can undergo several synthetically important transformations, including hydrolysis, reduction, and addition of organometallic reagents.

The hydrolysis of the nitrile group is a fundamental reaction, proceeding under either acidic or basic conditions to yield a primary amide, which can be further hydrolyzed to a carboxylic acid.[5][7] This transformation is particularly crucial in the synthesis of intermediates for pharmaceuticals like Ruxolitinib.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[5]

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.[5]

-

Tautomerization: The resulting imidic acid intermediate undergoes tautomerization to form the more stable primary amide.[5]

-

Further Hydrolysis: Under more vigorous conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.[5]

Caption: Mechanism of acid-catalyzed hydrolysis of the nitrile group.

Quantitative Data on Hydrolysis: The kinetics of the hydrolysis reaction show a first-order dependence on both the nitrile substrate and the acid catalyst. The activation energy for this process is reported to be in the range of 20-28 kcal/mol, depending on the reaction conditions and the strength of the acid used.[5]

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.

-

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the nitrile to a primary amine.[7][8] This proceeds via two successive nucleophilic additions of a hydride ion.[8] Catalytic hydrogenation using catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni) is also an effective method for this transformation.[1][9]

-

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). The reaction forms an imine intermediate which is then hydrolyzed to the aldehyde upon aqueous workup.[10]

Grignard reagents (R-MgX) and organolithium compounds add to the electrophilic carbon of the nitrile.[5] The initial reaction forms a stable magnesium ketimine complex.[5] Subsequent hydrolysis of this intermediate yields a ketone, providing an effective method for carbon-carbon bond formation.[5][7]

Conjugate Addition (Michael Addition)

As an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor.[5] Nucleophiles can attack the β-carbon of the conjugated system in a 1,4-addition pathway.[5][6][11] The strength of the nucleophile determines the regioselectivity; weak nucleophiles favor conjugate addition, while stronger, harder nucleophiles may compete by directly attacking the nitrile carbon (1,2-addition).[5]

This reaction is pivotal in the synthesis of Ruxolitinib, where this compound reacts with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a base like DBU.[1] This step creates a racemic mixture that requires subsequent chiral separation to isolate the desired R-enantiomer.[1]

Caption: Role of Michael addition in the synthesis of a Ruxolitinib intermediate.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key reactions of this compound.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis (HWE) | Diethyl cyanomethylphosphonate, Potassium tert-butoxide, Cyclopentanecarbaldehyde (B151901) in THF, 0°C to RT, 64h | This compound | 89 | [12][13] |

| Hydrolysis | Acidic conditions (e.g., H₂SO₄), heat | 3-Cyclopentylpropanoic acid | Varies | [5][7] |

| Reduction (Amine) | LiAlH₄ in ether, followed by H₂O workup | 3-Cyclopentylpropan-1-amine | High | [7][8] |

| Reduction (Amine) | H₂ / Palladium on Carbon (Pd/C) | 3-Cyclopentylpropan-1-amine | High | [1] |

| Addition (Ketone) | Grignard Reagent (R-MgX) in ether, followed by H₃O⁺ workup | 1-Cyclopentyl-2-alkanone | Varies | [5][7] |

| Michael Addition | Pyrazolo-pyrimidine nucleophile, DBU, MeCN | Ruxolitinib Intermediate | Varies | [1] |

Detailed Experimental Protocols

This protocol describes a common and efficient method for synthesizing the title compound.[2]

Materials:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

Potassium tert-butoxide (1.0 M solution in THF, 235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Tetrahydrofuran (THF), anhydrous (360 mL)

-

Diethyl ether

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of diethyl cyanomethylphosphonate (39.9 mL) in anhydrous THF (300 mL) is added dropwise to a stirred solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C under an inert atmosphere.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then re-cooled to 0 °C.

-

A solution of cyclopentanecarbaldehyde (22.0 g) in anhydrous THF (60 mL) is added dropwise to the cooled reaction mixture.

-

The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.

-

Upon completion, the reaction mixture is partitioned between diethyl ether and water.

-

The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[12][13]

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

This procedure yields the product as a mixture of (2E)- and (2Z)-isomers (24.4 g, 89% yield), which can often be used in subsequent steps without further purification.[12][13]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. caming.com [caming.com]

- 5. Buy this compound | 591769-05-0 [smolecule.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | 591769-05-0 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (B1342851) is a versatile chemical intermediate, notably utilized in the synthesis of pharmaceutical compounds such as Ruxolitinib.[1][2] Its reactivity is characterized by the conjugated system of a carbon-carbon double bond and a nitrile group. This guide provides a comprehensive overview of the electrophilic addition reactions of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data where available. The content is intended to serve as a technical resource for professionals in research and drug development.

Introduction

This compound, an α,β-unsaturated nitrile, possesses a unique electronic structure that makes it susceptible to a variety of chemical transformations. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic. This electronic arrangement governs its reactivity, particularly in addition reactions. As an alkene, it readily undergoes electrophilic addition reactions where an electrophile adds across the double bond.[3] This guide will explore several key electrophilic addition reactions, providing insights into their mechanisms and synthetic utility.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of cyclopentanecarbaldehyde (B151901) with diethyl cyanomethylphosphonate in the presence of a strong base, such as potassium tert-butoxide. This method is known for its high yields, typically ranging from 89% to 95%.[3]

Experimental Protocol for Synthesis

The following protocol describes the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile:[2]

Materials:

-

Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)

-

Tetrahydrofuran (THF) (360 mL)

-

1.0 M Potassium tert-butoxide in THF (235 mL)

-

Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of diethyl cyanomethylphosphonate in THF is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF at 0 °C.

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.

-

A solution of cyclopentanecarbaldehyde in THF is then added slowly and dropwise.

-

The ice bath is removed, and the reaction mixture is stirred at ambient temperature for 64 hours.

-

Upon completion, the mixture is partitioned between diethyl ether and water. The aqueous phase is extracted three times with ether and twice with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Results:

This procedure yields approximately 24.4 g (89%) of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile, which can be used in subsequent reactions without further purification.[2]

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is the primary site for electrophilic attack. The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound is a classic example of an electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms across the double bond.

Mechanism Workflow:

Caption: Halogenation of this compound.

Stereochemistry: The formation of the bridged halonium ion intermediate dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack by the halide ion occurs from the opposite face of the ring, resulting in the exclusive formation of the trans or anti-addition product.[4]

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. The proton (H⁺) from the hydrogen halide acts as the electrophile, adding to the carbon atom of the double bond that is bonded to more hydrogen atoms (the α-carbon in this case). This leads to the formation of the more stable carbocation intermediate at the β-carbon, which is then attacked by the halide ion (X⁻).[5][6]

Mechanism Workflow:

Caption: Hydrohalogenation of this compound.

Regioselectivity: The regioselectivity is governed by the stability of the carbocation intermediate. The formation of the secondary carbocation at the β-position is favored over the primary carbocation at the α-position due to the stabilizing effect of the adjacent alkyl (cyclopentyl) group.[6]

Addition of Nitrosyl Chloride

Nitrosyl chloride (NOCl) is a strong electrophile that can add to alkenes to form α-chloro oximes.[7][8] The addition to unsymmetrical alkenes generally follows Markovnikov's rule.[7] In the case of this compound, the electrophilic nitrosyl group (NO⁺) would be expected to add to the α-carbon, leading to a carbocation at the β-carbon, which is then captured by the chloride ion.

Reaction Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.7. Additions involving cyclic intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrosyl chloride - Wikipedia [en.wikipedia.org]

- 8. Nitrosyl chloride NOCl is a reactive gas that is sometimes class 11 chemistry CBSE [vedantu.com]

3-Cyclopentylacrylonitrile as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylacrylonitrile (B1342851), an α,β-unsaturated nitrile, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its core reactivity is defined by the electrophilic nature of the carbon-carbon double bond, making it a competent Michael acceptor. This technical guide provides a comprehensive overview of the role of this compound as a Michael acceptor, its reactivity profile, and its application in drug discovery, particularly as a key building block for targeted therapies. This document details the underlying chemical principles, provides detailed experimental protocols for its synthesis and reactivity assessment, and presents quantitative data in a structured format for easy interpretation.

Introduction

This compound (CAS 591769-05-0) is an organic compound featuring a cyclopentyl group attached to an acrylonitrile (B1666552) backbone.[1] This structure confers a unique combination of lipophilicity from the cyclopentyl moiety and electrophilicity from the α,β-unsaturated nitrile.[2] The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the basis of its function as a Michael acceptor.[3][4]

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (or its analogue), is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5] In the context of drug development, the ability of a molecule to act as a Michael acceptor is of paramount importance for the design of targeted covalent inhibitors. These inhibitors form a stable covalent bond with a nucleophilic amino acid residue, typically cysteine, within the active site of a target protein, leading to potent and often irreversible inhibition.[6]

While this compound is primarily recognized as a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib, its inherent reactivity as a Michael acceptor warrants a detailed examination of its potential as a covalent modifier of biological targets.[2][7]

Chemical Properties and Reactivity

Molecular Structure: C₈H₁₁N Molecular Weight: 121.18 g/mol [3]

The key to the reactivity of this compound lies in the electronic properties of the α,β-unsaturated nitrile moiety. The strong electron-withdrawing effect of the cyano group (-C≡N) creates an electron-deficient β-carbon, which is the primary site for nucleophilic attack in a Michael addition reaction.

The general mechanism for the Michael addition of a thiol (e.g., the side chain of a cysteine residue) to this compound is depicted below:

Caption: Michael addition of a thiol to this compound.

The cyclopentyl group can influence the reactivity through steric effects and by modulating the lipophilicity of the molecule, which can affect its ability to access binding pockets in proteins.[3]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of several targeted therapies, most notably Ruxolitinib.[8][9] Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[7] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[7]

The synthesis of Ruxolitinib utilizes this compound as a key building block, where the cyclopentyl group is a crucial element for the drug's activity and stability, contributing to its high selectivity for JAK1 and JAK2.[7]

Quantitative Reactivity Data (Hypothetical)

| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (t₁/₂) at 1 mM Nucleophile (min) |

| Glutathione (GSH) | To be determined | To be determined |

| N-acetyl-L-cysteine | To be determined | To be determined |

| Cysteine (free) | To be determined | To be determined |

Note: This table is intended to illustrate the type of quantitative data required for a thorough assessment of this compound's reactivity as a Michael acceptor. The values are not based on experimental results.

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is based on established synthetic methods.[9][10]

Materials:

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C, slowly add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.[9][10]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then cool it back to 0 °C.[9][10]

-

At 0 °C, add a solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) dropwise.[9][10]

-

Remove the ice bath and stir the reaction mixture at room temperature for 64 hours.[9][10]

-

Partition the reaction mixture between diethyl ether and water.[9][10]

-

Extract the aqueous phase three times with diethyl ether and twice with ethyl acetate.[9][10]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile.[9][10]

Caption: Synthesis workflow for this compound.

Assay for Michael Acceptor Reactivity with Glutathione (GSH)

This protocol is a standard method for assessing the reactivity of Michael acceptors.

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a stock solution of GSH in PBS.

-

In a reaction vessel, combine the this compound solution with the GSH solution in PBS to achieve final concentrations of, for example, 100 µM and 1 mM, respectively.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

-

Analyze the samples by LC-MS to monitor the disappearance of this compound and the formation of the GSH adduct.

-

Calculate the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the remaining this compound concentration versus time.

-

Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH.

Caption: Workflow for assessing Michael acceptor reactivity with GSH.

Application in Drug Discovery: Covalent Inhibition

The ability of this compound to act as a Michael acceptor makes it a potential warhead for targeted covalent inhibitors. The general workflow for evaluating a Michael acceptor as a potential covalent inhibitor is outlined below.

Caption: Workflow for covalent inhibitor characterization.

Conclusion

This compound is a valuable chemical entity whose utility extends beyond its role as a synthetic intermediate. Its inherent reactivity as a Michael acceptor, conferred by the α,β-unsaturated nitrile, provides a platform for the development of targeted covalent inhibitors. A thorough understanding of its reactivity profile, through detailed kinetic studies and cellular characterization, is essential to fully exploit its potential in modern drug discovery. The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and related Michael acceptors in a research and development setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Michael_reaction [chemeurope.com]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Cyclopentylacrylonitrile stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific public stability data for this compound, this guide combines documented information with scientifically grounded inferences based on the reactivity of α,β-unsaturated nitriles.

Chemical and Physical Properties

This compound is an α,β-unsaturated nitrile with a cyclopentyl group attached to the β-carbon.[1] This structure is crucial in the synthesis of kinase inhibitors, such as Ruxolitinib.[1]

| Property | Value | Source |

| CAS Number | 591769-05-0 | |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [3] |

Stability Profile

The stability of this compound is influenced by its conjugated α,β-unsaturated nitrile structure. The delocalization of π-electrons across the alkene and nitrile groups enhances the molecule's overall stability.[4] However, this conjugation also makes the molecule susceptible to certain degradation pathways.

General Stability and Reactivity

The presence of the carbon-carbon double bond in conjugation with the electron-withdrawing nitrile group makes this compound reactive towards nucleophiles.[4] This reactivity is a key consideration for its stability and potential degradation. The molecule can participate in various reactions, including nucleophilic additions (such as Michael additions), cycloadditions, oxidation, and reduction.[1][4]

Inferred Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of α,β-unsaturated nitriles, the following degradation pathways can be inferred:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or an amide.

-

Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the bond.

-

Polymerization: Like other activated alkenes, this compound may be prone to polymerization, especially in the presence of initiators (e.g., radicals, strong acids, or bases) or upon exposure to heat or UV light.

-

Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by nucleophiles, leading to 1,4-addition products.

The following diagram illustrates a potential degradation pathway for this compound via hydrolysis.

Caption: Inferred Hydrolysis Pathway.

Recommended Storage and Handling

For optimal stability, this compound should be stored under controlled conditions to minimize degradation.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the double bond. |

| Light | Protect from light. | To prevent light-induced degradation or polymerization. |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the nitrile group. |

| Container | Use a tightly sealed, non-reactive container. | To prevent contamination and exposure to air and moisture. |

Experimental Protocols

Hypothetical Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5] The following is a proposed protocol for a forced degradation study of this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

UV-Vis spectrophotometer

-

HPLC system with a UV detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl at elevated temperatures.

-

Base Hydrolysis: Treat the stock solution with NaOH at room and elevated temperatures.

-

Oxidation: Treat the stock solution with H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures.

-

Photolytic Stress: Expose the solid compound and the stock solution to UV light.

-

-

Sample Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

Characterize the major degradation products using LC-MS.

-

The following diagram illustrates the workflow for a forced degradation study.

Caption: Forced Degradation Workflow.

Conclusion

References

Safety and handling precautions for 3-Cyclopentylacrylonitrile

An In-depth Technical Guide to the Safety and Handling of 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 591769-05-0), a key intermediate in the synthesis of various pharmaceuticals.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | - |

| Serious Eye Damage/Eye Irritation | - |

| Carcinogenicity | Warning |

| Hazardous to the aquatic environment, long-term hazard | Harmful |

Data compiled from multiple sources.[3] Note: Specific categories for skin and eye irritation were not consistently available.

Table 2: Hazard Statements

| Code | Statement |

| H301 | Toxic if swallowed.[3] |

| H311 | Toxic in contact with skin.[3][4] |

| H331 | Toxic if inhaled.[3][4] |

| H351 | Suspected of causing cancer.[3] |

| H412 | Harmful to aquatic life with long lasting effects.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1][5] |

| Appearance | Colorless to pale yellow transparent liquid | [2] |

| Form | Solid | |

| Boiling Point | 209.0 ± 9.0 °C (760 mmHg) (Calculated) | [6] |

| Flash Point | 79.9 ± 11.2 °C (Calculated) | [6] |

| Density | 1.0 ± 0.1 g/cm³ (Calculated) | [6] |

| Solubility | Not Available | - |

| Vapor Pressure | Not Available | - |

Note: Some physical properties are calculated estimates and may not reflect experimentally determined values.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Storage

-

Store in a cool, dry, well-ventilated area.[4]

-

Keep containers tightly closed when not in use.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Protect from direct sunlight and sources of ignition.[7]

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4]

-

If on Skin: Take off immediately all contaminated clothing.[4] Wash with plenty of water.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4] Water spray may be used for large fires only.[4]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment.[4] Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[4]

-

Containment and Cleanup: Absorb spill with inert material (e.g., sand, earth, vermiculite).[4] Collect and place in a suitable, labeled container for disposal.[4]

Toxicological Information

Detailed toxicological studies for this compound are limited.

Table 4: Toxicological Data

| Test | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic.[3][4] |

| LD50/LC50 | Not Available.[4] |

| Skin Corrosion/Irritation | Not classified as an irritant based on animal models, but good hygiene practice is required.[4] |

| Serious Eye Damage/Irritation | Not classified as an irritant, but direct contact may cause transient discomfort.[4] |

| Carcinogenicity | Suspected of causing cancer.[3] |

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not publicly available. The safety data presented in this guide are based on information from Safety Data Sheets, which are typically derived from a combination of experimental data on the substance or similar substances, and expert judgment.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

References

- 1. This compound | 1236033-37-6 | Benchchem [benchchem.com]

- 2. caming.com [caming.com]

- 3. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 591769-05-0, this compound, (2E)-3-Cyclopentylprop-2-enenitrile - chemBlink [chemblink.com]

- 7. fishersci.com [fishersci.com]

The Advent and Synthesis of a Key Pharmaceutical Intermediate: 3-Cyclopentylacrylonitrile

A comprehensive technical guide on the discovery and first synthesis of 3-Cyclopentylacrylonitrile, a pivotal building block in modern drug development.

Introduction

This compound, with the chemical formula C₈H₁₁N, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor Ruxolitinib.[1][2] Its unique molecular structure, featuring a cyclopentyl group attached to an acrylonitrile (B1666552) moiety, imparts desirable pharmacokinetic properties to the final drug products. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, along with a detailed examination of its principal and alternative synthetic routes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Discovery and First Synthesis

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical reactions. The Horner-Wadsworth-Emmons reaction is the most prominently documented method, offering high yields and good stereocontrol.[3] Alternative approaches, including Michael addition, aldol (B89426) condensation, and nickel-catalyzed hydrocyanation, represent theoretically viable routes to this molecule, though they are less described in the literature for this specific product.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes. In the context of this compound synthesis, it involves the reaction of cyclopentanecarboxaldehyde with a phosphonate (B1237965) ylide derived from diethyl cyanomethylphosphonate.[4]

Experimental Protocol: [4]

To a solution of 1.0 M potassium tert-butoxide in tetrahydrofuran (B95107) (THF) (235 mL) at 0 °C is added dropwise a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL). The reaction mixture is then warmed to room temperature before being cooled back to 0 °C. A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise. The reaction is allowed to warm to ambient temperature and stirred for 64 hours.

Work-up and Purification:

The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether and ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 89% | [4] |

| Reaction Time | 64 hours | [4] |

| Reaction Temperature | 0 °C to ambient | [4] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[5]

Synthesis Workflow:

Michael Addition

A plausible, though less documented, route to this compound is the Michael addition of a cyclopentyl nucleophile to acrylonitrile. A suitable nucleophile would be a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide).

Proposed Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, a solution of acrylonitrile in anhydrous THF is cooled to -78 °C. A solution of cyclopentylmagnesium bromide in THF is then added dropwise. The reaction is stirred at low temperature for several hours and then gradually warmed to room temperature.

Work-up and Purification:

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Expected Quantitative Data:

| Parameter | Estimated Value |

| Yield | Moderate to Good |

| Reaction Time | 2-6 hours |

| Reaction Temperature | -78 °C to ambient |

Reaction Workflow:

References

- 1. 591769-05-0|this compound|BLD Pharm [bldpharm.com]

- 2. Buy this compound | 591769-05-0 [smolecule.com]

- 3. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 591769-05-0 [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of 3-Cyclopentylacrylonitrile via Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-cyclopentylacrylonitrile (B1342851), a key intermediate in the pharmaceutical industry, notably in the production of drugs such as Ruxolitinib.[1][2] The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and efficient olefination strategy.[1][3] The reaction involves the condensation of cyclopentanecarboxaldehyde with diethyl cyanomethylphosphonate in the presence of a strong base, yielding the target α,β-unsaturated nitrile.[1][3][4] This document outlines the experimental procedure, presents key quantitative data in a tabular format, and includes a visual representation of the workflow.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used synthetic method for the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions.[5] This reaction offers significant advantages, including the use of more nucleophilic and less basic carbanions compared to traditional Wittig reagents, often leading to higher yields and easier removal of byproducts.[5] In the synthesis of this compound, the HWE reaction provides an effective route to this important building block.[1] The nitrile functional group and the cyclopentyl moiety are key structural features for its subsequent use in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2]

Reaction and Mechanism

The synthesis of this compound proceeds via the Horner-Wadsworth-Emmons reaction mechanism. The process begins with the deprotonation of diethyl cyanomethylphosphonate by a strong base, typically potassium tert-butoxide, to form a stabilized phosphonate carbanion.[1][3] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclopentanecarboxaldehyde.[6] The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the carbon-carbon double bond, yielding this compound as a mixture of (2E) and (2Z) isomers.[1][4]

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[4][7]

Materials:

-

Cyclopentanecarboxaldehyde

-

Diethyl cyanomethylphosphonate

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Carbanion Formation: To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C, a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise.[4]

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being cooled back to 0 °C.[4]

-

Aldehyde Addition: A solution of cyclopentanecarboxaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is then added dropwise to the reaction mixture at 0 °C.[4]

-

Reaction: The ice bath is removed, and the reaction mixture is warmed to ambient temperature and stirred for 64 hours.[4]

-

Workup: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether and then twice with ethyl acetate.[4]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

Product: The procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (24.4 g, 89% yield), which can be used in subsequent steps without further purification.[4]

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used (g) | Amount Used (mol) | Molar Ratio |

| Cyclopentanecarboxaldehyde | C6H10O | 98.14 | 22.0 | 0.224 | 1.0 |

| Diethyl cyanomethylphosphonate | C7H14NO3P | 177.14 | 43.6 (39.9 mL) | 0.246 | 1.1 |

| Potassium tert-butoxide | C4H9KO | 112.21 | 26.4 | 0.235 | 1.05 |

| This compound | C8H11N | 121.18 | 24.4 (yield) | 0.201 (yield) | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium tert-butoxide |

| Reaction Temperature | 0 °C to ambient temperature |

| Reaction Time | 64 hours |

| Product Yield | 24.4 g (89%) |

| Product Appearance | Mixture of (2E) and (2Z) isomers |

Visualizations

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a straightforward and high-yielding method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a laboratory setting. The resulting α,β-unsaturated nitrile is a valuable intermediate for the synthesis of various pharmaceutical and specialty chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 591769-05-0 [smolecule.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | 591769-05-0 [chemicalbook.com]

Application Notes and Protocols: Synthesis of Ruxolitinib Utilizing 3-Cyclopentylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in cytokine and growth factor-mediated cellular processes such as hematopoiesis and immune function.[2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, among other conditions.[1]

A key starting material in several efficient synthetic routes to ruxolitinib is 3-cyclopentylacrylonitrile (B1342851). This intermediate serves as a crucial building block for introducing the characteristic cyclopentylpropanenitrile side chain of the ruxolitinib molecule. This document provides detailed application notes and experimental protocols for the synthesis of ruxolitinib, highlighting the strategic use of this compound and its derivatives.

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway